![molecular formula C15H13NO3S B7588819 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7588819.png)
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as TDCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been studied for its potential as an antibacterial agent, as it has been found to exhibit antibacterial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a treatment for various inflammatory diseases. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been found to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that it has been extensively studied and optimized for high yields and purity, making it readily available for lab experiments. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications, making it a versatile compound for lab experiments. However, one limitation of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Future Directions
There are several future directions for the study of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in scientific research. Additionally, further studies are needed to determine the efficacy and safety of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in vivo, which may contribute to its potential as a therapeutic agent. Finally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid may be further studied for its potential as an antibacterial agent, as bacterial resistance to antibiotics continues to be a major health concern.
Synthesis Methods
The synthesis of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves the reaction of 3-thiophenecarboxaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a catalyst such as acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. This synthesis method has been extensively studied and optimized for high yields and purity.
properties
IUPAC Name |
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(11-6-8-20-9-11)16-7-5-10-3-1-2-4-12(10)13(16)15(18)19/h1-4,6,8-9,13H,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXKYZKDBUDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.